Btfap

Antimalarial drug discovery Tissue schizonticide Plasmodium cynomolgi

BTFAP is the non-substitutable, dual-protected precursor to 5-trifluoroacetyl-primaquine (M8506), which shows a 92.3% radical cure rate (vs. 55.6% for primaquine) and 50% lower toxicity. Its unique chromatographic properties make it the only validated internal standard for primaquine metabolite HPLC assays. The 250-fold higher lipophilicity (XLogP3=4.5) further makes it a critical probe for fluorinated quinoline permeability studies.

Molecular Formula C19H19F6N3O3
Molecular Weight 451.4 g/mol
CAS No. 93245-26-2
Cat. No. B1201233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtfap
CAS93245-26-2
Synonymsis(trifluoroacetyl)primaquine
BTFAP
Molecular FormulaC19H19F6N3O3
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC
InChIInChI=1S/C19H19F6N3O3/c1-10(5-3-8-27-17(30)19(23,24)25)28-12-9-13(31-2)14(16(29)18(20,21)22)11-6-4-7-26-15(11)12/h4,6-7,9-10,28H,3,5,8H2,1-2H3,(H,27,30)
InChIKeyVSDMXAGXMXWTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTFAP (CAS 93245-26-2): Bis(trifluoroacetyl)primaquine — Analytical and Synthetic Baseline Profile


BTFAP (CAS 93245-26-2) is the bis(trifluoroacetyl) derivative of primaquine, a member of the 8-aminoquinoline class, with the molecular formula C₁₉H₁₉F₆N₃O₃ and a molecular weight of 451.4 g/mol [1]. The compound is synthesized via acylation of primaquine with trifluoroacetic anhydride, yielding the doubly protected aminoquinoline scaffold [2]. BTFAP is characterized by two trifluoroacetyl moieties that confer increased lipophilicity (predicted XLogP3 = 4.5) compared to the parent primaquine [1]. The compound is typically supplied as a white to almost white powder or crystalline solid with a melting point range of 84.0–89.0 °C and is soluble in hot toluene .

Why BTFAP Cannot Be Substituted with Other 8-Aminoquinoline Analogs


In-class substitution of BTFAP with other 8-aminoquinoline derivatives (e.g., primaquine, tafenoquine, or other acylated analogs) is precluded by the specific bifunctional reactivity conferred by the 5-trifluoroacetyl and N-trifluoroacetamido groups. BTFAP's dual protection strategy enables selective, stepwise deprotection to access the bioactive 5-trifluoroacetyl-primaquine (M8506/compound 11), which exhibits a 66% higher radical cure rate against P. cynomolgi in monkeys compared to primaquine (92.3% vs. 55.6%) and a 50% lower acute toxicity in mice [1][2]. Moreover, BTFAP's unique chromatographic properties underpin its validated role as an internal standard in HPLC assays for primaquine metabolite quantitation, a function not replicable by other analogs without similar trifluoroacetyl substitution patterns [3]. The combination of these differential performance metrics establishes BTFAP as a non-interchangeable intermediate and analytical tool, with procurement decisions directly impacting downstream synthetic efficiency and assay accuracy.

BTFAP (CAS 93245-26-2): Quantitative Differentiation Evidence for Procurement Decisions


Superior Radical Cure Efficacy of BTFAP-Derived 5-Trifluoroacetyl-Primaquine vs. Primaquine in Non-Human Primates

BTFAP (compound 6) serves as the synthetic precursor to 5-trifluoroacetyl-primaquine (compound 11, M8506). In a head-to-head study in rhesus monkeys infected with Plasmodium cynomolgi sporozoites, the BTFAP-derived compound 11 achieved a radical cure rate of 92.3% following intragastric administration at 0.75 mg/kg/d for 3 days, compared to only 55.6% for primaquine under identical dosing conditions [1][2].

Antimalarial drug discovery Tissue schizonticide Plasmodium cynomolgi

Reduced Acute Toxicity of BTFAP-Derived 5-Trifluoroacetyl-Primaquine Compared to Primaquine in Murine Models

Acute toxicity evaluation in mice demonstrated that the BTFAP-derived compound 11 exhibits a two-fold lower toxicity compared to primaquine. The compound did not show mutagenicity, embryotoxicity, or chromosomal aberration in standard assays [1][2].

Toxicology Drug safety profiling 8-Aminoquinoline analogs

Validated Use of BTFAP as an HPLC Internal Standard for Primaquine Metabolite Quantitation

BTFAP (specifically, the N,5-bis-trifluoroacetyl derivative of primaquine) has been validated and employed as an internal standard in high-performance liquid chromatography (HPLC) assays for the quantitation of primaquine-N-acetate in microbial culture broths [1].

Analytical chemistry Metabolism studies HPLC method development

Catalytic Activity of BTFAP in Organic Oxidation Reactions

BTFAP is reported to function as a hydrogen peroxide-mediated catalyst for the oxidation of hydroquinones and for the conversion of alkenes to peroxides, as well as a fluoroalkylating agent and anion receptor .

Organic synthesis Catalysis Oxidation chemistry

Physicochemical Differentiation: Enhanced Lipophilicity of BTFAP Relative to Primaquine

BTFAP exhibits a predicted XLogP3 value of 4.5, significantly higher than primaquine (predicted XLogP3 ≈ 2.1), reflecting the substantial lipophilicity increase conferred by the two trifluoroacetyl groups [1][2].

Physicochemical properties Lipophilicity ADME prediction

BTFAP (CAS 93245-26-2): Validated Research and Industrial Application Scenarios


Synthesis of High-Efficacy, Low-Toxicity 5-Trifluoroacetyl-Primaquine Antimalarial Candidates

BTFAP is the direct synthetic precursor to 5-trifluoroacetyl-primaquine (compound 11/M8506), a derivative that demonstrates a 92.3% radical cure rate in P. cynomolgi-infected monkeys compared to 55.6% for primaquine and exhibits a 50% reduction in acute toxicity in mice [1][2]. This application scenario is validated by the quantitative efficacy and safety differentiation established in Section 3, supporting BTFAP procurement for medicinal chemistry programs aiming to develop improved tissue schizonticides.

Analytical Reference Standard for HPLC Quantitation of Primaquine Metabolites

BTFAP has been employed as an internal standard in validated HPLC methods for the quantitation of primaquine-N-acetate in microbial and mammalian metabolism studies [1]. This established use case, documented in peer-reviewed analytical chemistry literature, provides a clear, non-interchangeable procurement rationale for laboratories conducting primaquine metabolism research, as BTFAP offers a structurally analogous yet chromatographically distinct standard that does not interfere with analyte detection.

Catalytic Reagent in Hydrogen Peroxide-Mediated Oxidation Reactions

BTFAP functions as a catalyst for the oxidation of hydroquinones and for the conversion of alkenes to peroxides under hydrogen peroxide-mediated conditions, as well as a fluoroalkylating agent and anion receptor [1]. This catalytic activity, which is not documented for the non-fluorinated parent compound, supports the procurement of BTFAP for synthetic organic chemistry laboratories focused on developing novel oxidation methodologies or requiring selective fluoroalkylation reagents.

Physicochemical Probe for Lipophilicity-Dependent Studies

With a predicted XLogP3 of 4.5, BTFAP is approximately 250-fold more lipophilic than primaquine (XLogP3 ≈ 2.1) [1][2]. This substantial difference supports the use of BTFAP as a lipophilic probe in studies investigating the impact of fluorination on membrane permeability, solubility, and chromatographic retention. Procurement is justified for research programs requiring a well-characterized, highly lipophilic 8-aminoquinoline analog with defined physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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